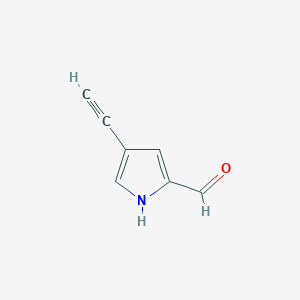
4-ethynyl-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethynyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C7H5NO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The compound is characterized by the presence of an ethynyl group (-C≡CH) at the 4-position and an aldehyde group (-CHO) at the 2-position of the pyrrole ring. This unique structure imparts distinct chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-1H-pyrrole-2-carbaldehyde typically involves the following steps:
Formation of Pyrrole Ring: The pyrrole ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst like iron(III) chloride.
Introduction of Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, where a terminal alkyne reacts with a halogenated pyrrole derivative in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethynyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, palladium catalysts
Major Products Formed
Oxidation: 4-ethynyl-1H-pyrrole-2-carboxylic acid
Reduction: 4-ethynyl-1H-pyrrole-2-methanol
Substitution: Various substituted pyrrole derivatives
Wissenschaftliche Forschungsanwendungen
4-Ethynyl-1H-pyrrole-2-carbaldehyde has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-ethynyl-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1H-pyrrole-2-carbaldehyde: Similar structure but with a bromine atom instead of an ethynyl group.
4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carboxaldehyde: Similar structure but with ethyl and methyl groups instead of an ethynyl group.
Uniqueness
4-Ethynyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of the ethynyl group, which imparts distinct reactivity and electronic properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Eigenschaften
Molekularformel |
C7H5NO |
|---|---|
Molekulargewicht |
119.12 g/mol |
IUPAC-Name |
4-ethynyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C7H5NO/c1-2-6-3-7(5-9)8-4-6/h1,3-5,8H |
InChI-Schlüssel |
ARSIWWRPXHUBJE-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CNC(=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


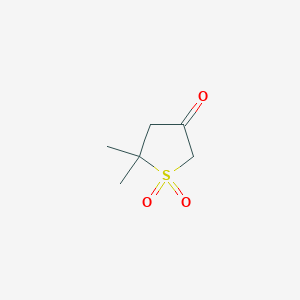
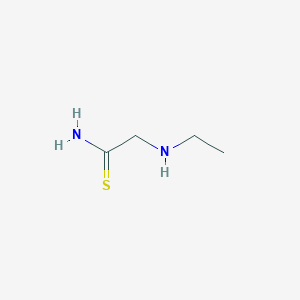
![7',8'-dihydro-6'H-spiro[1,3-dioxolane-2,5'-quinolin]-8'-amine](/img/structure/B13498610.png)
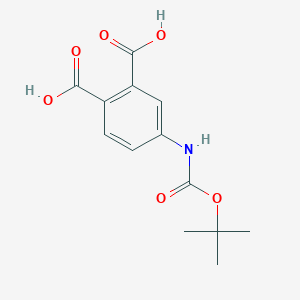

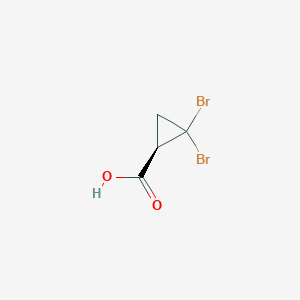

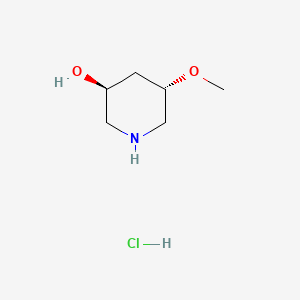


![rac-(3aR,4S,9bS)-6-chloro-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13498664.png)

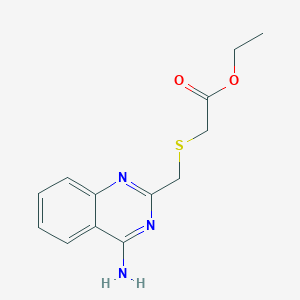
![[4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanol](/img/structure/B13498677.png)
